molecular formula C17H17N3O3S B11217598 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-ethylphenyl)acetamide

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-ethylphenyl)acetamide

Cat. No.: B11217598
M. Wt: 343.4 g/mol
InChI Key: LKJZWCKCDYDRHL-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system fused with an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-ethylphenyl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the benzothiadiazine ring system. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Acetamide Group: The acetamide group is introduced through a nucleophilic substitution reaction. This step requires the use of suitable reagents and catalysts to ensure high yield and purity.

    Oxidation: The final step involves the oxidation of the benzothiadiazine ring to introduce the dioxido groups. This can be achieved using oxidizing agents such as hydrogen peroxide or other suitable oxidants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the dioxido groups back to their corresponding sulfide forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation Products: Highly oxidized benzothiadiazine derivatives.

    Reduction Products: Sulfide forms of the compound.

    Substitution Products: Derivatives with various substituents on the acetamide group.

Scientific Research Applications

    Chemistry: As a reagent in organic synthesis and as a potential catalyst for specific reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress is a factor.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:

    Oxidative Stress Modulation: By influencing oxidative stress pathways, the compound may help in reducing cellular damage caused by reactive oxygen species.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

    Signal Transduction Modulation: It may affect signal transduction pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-(2-ethylphenyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which may influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C17H17N3O3S/c1-2-12-7-3-4-8-13(12)19-17(21)11-16-18-14-9-5-6-10-15(14)24(22,23)20-16/h3-10H,2,11H2,1H3,(H,18,20)(H,19,21)

InChI Key

LKJZWCKCDYDRHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2

Origin of Product

United States

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